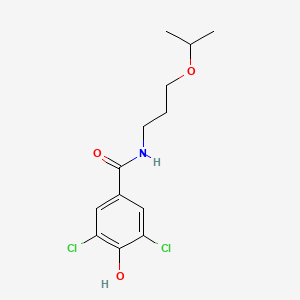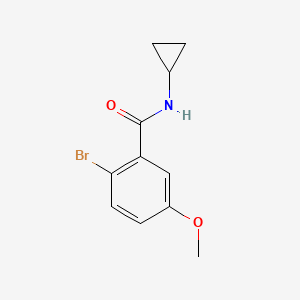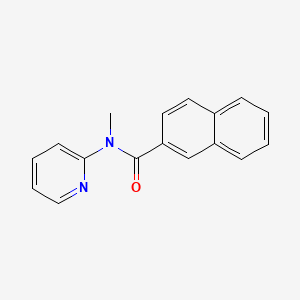
3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide, also known as DCPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DCPB is a benzamide derivative that has been synthesized through various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide is not fully understood, but it is believed to act as a histone deacetylase inhibitor, which can lead to changes in gene expression and cell proliferation. 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, modulation of the immune response, and potential neuroprotective effects. 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis, making it a promising compound for cancer research. 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide also has potential applications in neurology and immunology research. However, one limitation of using 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide is its potential toxicity, and more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research related to 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide, including further studies on its mechanism of action, potential applications in treating neurodegenerative diseases, and its safety and efficacy in humans. Other potential future directions include exploring the use of 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide in combination with other compounds for enhanced therapeutic effects and developing novel synthesis methods for 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide and related compounds. Overall, 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide has shown promising results in various scientific research fields and has the potential to be a valuable tool for researchers in the future.
Méthodes De Synthèse
3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide can be synthesized through a multi-step process involving the reaction of 3,5-dichloro-4-hydroxybenzoic acid with 3-(bromomethyl)propylamine, followed by the reaction with 2-propanol and sodium hydroxide to yield the final product. Other methods of synthesis have been explored, including the use of palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis.
Applications De Recherche Scientifique
3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurology, 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide has been studied for its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, 3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide has been shown to modulate the immune response and has potential applications in treating autoimmune diseases.
Propriétés
IUPAC Name |
3,5-dichloro-4-hydroxy-N-(3-propan-2-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3/c1-8(2)19-5-3-4-16-13(18)9-6-10(14)12(17)11(15)7-9/h6-8,17H,3-5H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQIXMYISVIEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC(=C(C(=C1)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide](/img/structure/B7533372.png)
![N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide](/img/structure/B7533376.png)

![N-cyclohexyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]benzamide](/img/structure/B7533388.png)
![Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B7533393.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7533404.png)
![N,N-dimethyl-2-[5-methyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenoxy]acetamide](/img/structure/B7533407.png)
![9-Methyl-2-[[4-(3-oxo-3-pyrrolidin-1-ylpropyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7533414.png)



![4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7533464.png)
![3-[2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]propanoylamino]-N-methylbenzamide](/img/structure/B7533474.png)